molecular formula C18H17ClN2O4 B5970050 4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid

4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B5970050
M. Wt: 360.8 g/mol
InChI Key: SXPLBRDHWQVKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-839 and belongs to a class of drugs known as glutaminase inhibitors. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and CB-839 has been shown to inhibit its activity.

Mechanism of Action

CB-839 inhibits glutaminase activity by binding to the active site of the enzyme. This prevents glutamine from being converted into glutamate, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This leads to a reduction in cell growth and proliferation, as well as an increase in cell death. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-839 is its specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, CB-839 also has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural glutaminase in cells. In addition, CB-839 may have off-target effects that could confound experimental results.

Future Directions

CB-839 has shown promise as a potential cancer therapy, and there are a number of future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as immunotherapy. Another direction is to study the effects of CB-839 on non-cancerous cells, to better understand its potential side effects and limitations. Finally, further research is needed to optimize the dosing and delivery of CB-839 in order to maximize its effectiveness as a cancer therapy.
Conclusion:
CB-839 is a synthetic compound that has been extensively studied for its potential applications in cancer research. It inhibits glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. CB-839 has a number of biochemical and physiological effects, and has shown promise as a potential cancer therapy. However, further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

CB-839 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylacetic acid to form 4-chloro-3-[(phenylacetyl)amino]benzoic acid. This intermediate is then reacted with 4-aminobutanoyl chloride to form CB-839.

Scientific Research Applications

CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine into glutamate. This process provides cancer cells with the necessary energy and building blocks to grow and divide. CB-839 has been shown to inhibit glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. This makes CB-839 a promising candidate for cancer therapy.

Properties

IUPAC Name

4-[4-chloro-3-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-7-6-13(20-16(22)8-9-18(24)25)11-15(14)21-17(23)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPLBRDHWQVKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.